molecular formula C21H23Br2FN2O B10962143 N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide

N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide

Cat. No.: B10962143
M. Wt: 498.2 g/mol
InChI Key: YINHPJDKZGGXLX-UHFFFAOYSA-N
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Description

N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide typically involves multiple steps:

    Bromination: The starting material, 4-fluoroaniline, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Aminomethylation: The dibrominated intermediate is then subjected to aminomethylation using cyclohexylmethylamine under basic conditions to form the desired aminomethyl group.

    Amidation: Finally, the aminomethylated intermediate reacts with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and aminomethylation steps, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated analogs.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated and fluorinated aromatic compounds with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound has potential applications as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation. Its structure allows for modifications that can enhance its activity and selectivity.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers with unique properties, due to the presence of bromine and fluorine atoms which can impart flame retardancy and chemical resistance.

Mechanism of Action

The mechanism by which N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with biological macromolecules, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23Br2FN2O

Molecular Weight

498.2 g/mol

IUPAC Name

N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H23Br2FN2O/c1-26(18-5-3-2-4-6-18)13-15-11-16(22)12-19(23)20(15)25-21(27)14-7-9-17(24)10-8-14/h7-12,18H,2-6,13H2,1H3,(H,25,27)

InChI Key

YINHPJDKZGGXLX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C2=CC=C(C=C2)F)C3CCCCC3

Origin of Product

United States

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